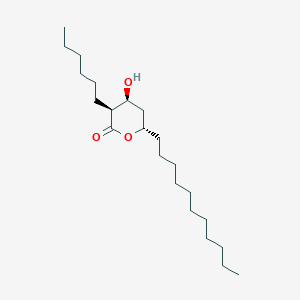
(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one" is a specific stereochemical form of a pyranone derivative, which is of interest due to its structural complexity and potential chemical properties. This compound belongs to a class of organic compounds known as pyranones, which are characterized by a 6-membered ring containing one oxygen atom and one double bond.
Synthesis Analysis
The stereoselective total synthesis of related pyranone derivatives has been reported in a highly stereoselective manner, utilizing key steps such as Maruoka allylation, olefin cross-metathesis, and Sharpless asymmetric dihydroxylation. For example, Sabitha et al. (2009) achieved the first total synthesis of closely related compounds using these methods (Sabitha, Nayak, Bhikshapathi, & Yadav, 2009).
Molecular Structure Analysis
Molecular and crystal structure analyses of pyran derivatives often involve X-ray diffraction analysis, as demonstrated by Shestopalov et al. (2003) in their work on substituted 2-aminobenzo[b]pyrans (Shestopalov, Emelianova, & Nesterov, 2003). These studies are crucial for understanding the spatial arrangement of atoms within the molecule and the stereochemistry of the synthesized compounds.
Chemical Reactions and Properties
Pyranone derivatives undergo a variety of chemical reactions, including cyclization reactions catalyzed by palladium, as described by Uenishi et al. (2005), which results in the stereospecific formation of tetrahydro- and 3,6-dihydro[2H]pyran rings (Uenishi, Ohmi, & Ueda, 2005). These reactions are indicative of the compound's reactivity and potential for further chemical modification.
Physical Properties Analysis
The physical properties of pyranone derivatives, such as melting points and solubility, are influenced by their molecular structure. For instance, Okada et al. (1983) synthesized a polysaccharide containing a pyran unit and analyzed its water sorption properties, which are relevant to understanding the compound's behavior in different environments (Okada, Sumitomo, & Hishida, 1983).
Chemical Properties Analysis
The chemical properties of pyranone compounds, including reactivity and potential for forming derivatives, have been extensively studied. Novel synthesis methods have been developed for pyranone derivatives, highlighting their versatility and potential for further chemical exploration, as evidenced by the work of Dehghanpoor et al. (2019) on synthesizing pyrano[3,2-b]pyran-4(8H)-one derivatives (Dehghanpoor, Sadeghi, & Mosslemin, 2019).
Eigenschaften
IUPAC Name |
(3S,4S,6S)-3-hexyl-4-hydroxy-6-undecyloxan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXRIVSWHMVULO-ACRUOGEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H]1C[C@@H]([C@@H](C(=O)O1)CCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562129 |
Source


|
| Record name | (3S,4S,6S)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S,6S)-3-Hexyl-3,4,5,6-tetrahydro-4-hydroxy-6-undecyl-2H-pyran-2-one | |
CAS RN |
68711-33-1 |
Source


|
| Record name | (3S,4S,6S)-3-Hexyl-4-hydroxy-6-undecyloxan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)


![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)
![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)



